
5-Hexyl-2-methyl-1,3-benzoxazol-6-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-2-methylbenzo[d]oxazol-6-ol is a heterocyclic compound that belongs to the oxazole family. It is characterized by a benzoxazole ring structure with a hexyl group at the 5th position and a methyl group at the 2nd position. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hexyl-2-methylbenzo[d]oxazol-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-5-hexylphenol with acetic anhydride, which leads to the formation of the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid at elevated temperatures .
Industrial Production Methods
Industrial production of 5-hexyl-2-methylbenzo[d]oxazol-6-ol involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexyl-2-methylbenzo[d]oxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Applications De Recherche Scientifique
5-Hexyl-2-methylbenzo[d]oxazol-6-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 5-hexyl-2-methylbenzo[d]oxazol-6-ol exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Molecular docking studies have shown that it can bind to various proteins, affecting their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzo[d]oxazol-5-ol
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
5-Hexyl-2-methylbenzo[d]oxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity profiles, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
81016-42-4 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
5-hexyl-2-methyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C14H19NO2/c1-3-4-5-6-7-11-8-12-14(9-13(11)16)17-10(2)15-12/h8-9,16H,3-7H2,1-2H3 |
Clé InChI |
UDYONFWNEBMVKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC2=C(C=C1O)OC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


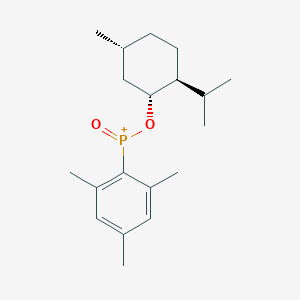



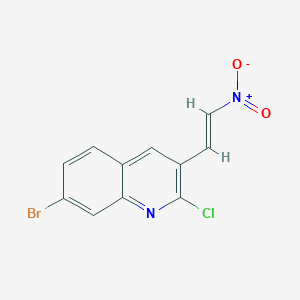
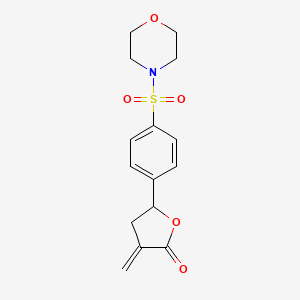

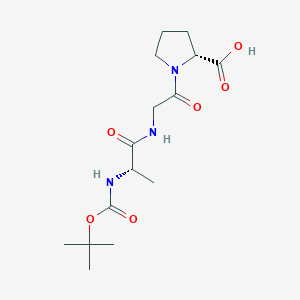

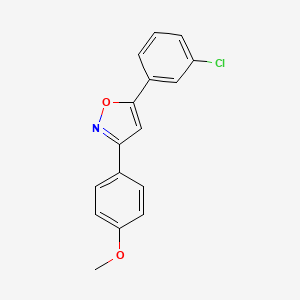

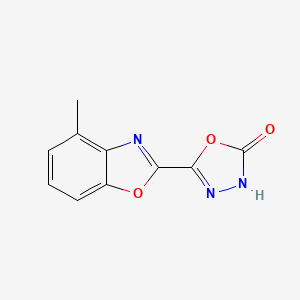
![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)
![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
